2-(5-Methoxy-1H-indol-3-yl)acetamide

Description

The exact mass of the compound 2-(5-Methoxy-1H-indol-3-yl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88879. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(5-Methoxy-1H-indol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methoxy-1H-indol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-8-2-3-10-9(5-8)7(6-13-10)4-11(12)14/h2-3,5-6,13H,4H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKLKIWPGSGBNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293355 |

Source

|

| Record name | 2-(5-Methoxy-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2452-25-7 |

Source

|

| Record name | NSC88879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-Methoxy-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methoxy-1H-indol-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Putative Natural Occurrence and Biosynthesis of 2-(5-Methoxy-1H-indol-3-yl)acetamide

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical exploration of 2-(5-methoxy-1H-indol-3-yl)acetamide, a molecule of interest at the intersection of indole chemistry and neuroactive compounds. While direct evidence for the natural occurrence and established biosynthetic pathway of this specific acetamide is not prevalent in current scientific literature, its structural similarity to well-characterized natural products, such as melatonin and auxin, allows for the formulation of a robust hypothetical framework for its investigation. This guide will delve into the potential natural sources, propose a putative biosynthetic pathway, and provide detailed experimental methodologies for its exploration.

Introduction: The Enigmatic Status of 2-(5-Methoxy-1H-indol-3-yl)acetamide

2-(5-Methoxy-1H-indol-3-yl)acetamide is an indole derivative with a methoxy group at the 5-position and an acetamide side chain at the 3-position. Its core structure is reminiscent of several biologically significant molecules. The indole ring system is a foundational scaffold for a vast array of natural products with diverse pharmacological activities. The 5-methoxyindole moiety is a hallmark of melatonin and related neurohormones, suggesting potential interactions with similar biological targets.

Currently, 2-(5-methoxy-1H-indol-3-yl)acetamide is primarily documented as a commercially available chemical compound. However, its structural relationship to key biomolecules warrants a thorough investigation into its potential as a yet-undiscovered natural product. This guide serves as a foundational resource for researchers embarking on such an endeavor.

Postulated Natural Sources: A Trail of Biosynthetic Precursors

The search for natural sources of 2-(5-methoxy-1H-indol-3-yl)acetamide should be guided by the known distribution of its potential precursors. The biosynthesis of indole-containing compounds universally originates from the amino acid tryptophan. Therefore, organisms rich in tryptophan-derived metabolites are logical starting points for investigation.

Table 1: Potential Organismal Sources for Investigation

| Organism Type | Rationale | Key Precursors Present |

| Plants | Plants synthesize a vast array of indole alkaloids and phytohormones. The machinery for both indoleamine and indoleacetamide synthesis exists in various plant species.[1][2][3] | Tryptophan, Tryptamine, Serotonin, 5-Methoxytryptamine, Indole-3-acetamide[1][3][4] |

| Animals | The pineal gland and other tissues in animals are sites of melatonin biosynthesis, indicating the presence of the necessary enzymes to produce 5-methoxyindoles.[5][6][7] | Tryptophan, Serotonin, N-acetylserotonin, Melatonin[5][7] |

| Fungi | Certain fungi are known to produce indole-containing secondary metabolites, including tryptamine derivatives.[8][9] | Tryptophan, Tryptamine[8] |

| Bacteria | Some bacteria possess pathways for the synthesis of indole-3-acetamide as an intermediate in auxin biosynthesis.[9][10] | Tryptophan, Indole-3-acetamide[9][10] |

A Proposed Biosynthetic Pathway: Integrating Melatonin and Auxin Synthesis Logic

Based on established biochemical transformations of indoles, a plausible biosynthetic pathway for 2-(5-methoxy-1H-indol-3-yl)acetamide can be proposed. This hypothetical pathway initiates from L-tryptophan and diverges into two potential routes.

The Tryptamine-Dependent Route

This proposed pathway leverages enzymes from the melatonin biosynthetic cascade to generate the 5-methoxyindole core, followed by a key enzymatic step to form the acetamide side chain.

Diagram 1: Proposed Tryptamine-Dependent Biosynthetic Pathway

Caption: An alternative hypothetical pathway involving the initial formation of indole-3-acetamide followed by hydroxylation and methylation.

Experimental Workflows for Discovery and Elucidation

The validation of the natural occurrence and biosynthetic pathway of 2-(5-methoxy-1H-indol-3-yl)acetamide requires a multi-faceted experimental approach.

Protocol for Extraction and Identification from Natural Sources

This protocol outlines a general procedure for the extraction and sensitive detection of the target compound from biological matrices.

Step 1: Sample Collection and Preparation

-

Collect fresh or flash-frozen tissue from candidate organisms (see Table 1).

-

Homogenize the tissue in a suitable solvent, such as methanol or ethyl acetate, often in the presence of an antioxidant like ascorbic acid to prevent degradation of indole compounds.

Step 2: Liquid-Liquid Extraction

-

Perform a series of liquid-liquid extractions to partition the compounds of interest. An acidic aqueous wash can remove basic compounds, followed by extraction into an organic solvent at a neutral pH.

Step 3: Solid-Phase Extraction (SPE) Cleanup

-

Utilize a C18 or mixed-mode SPE cartridge to further purify the extract and remove interfering substances.

Step 4: Analytical Detection

-

Employ High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) for sensitive and specific detection.

-

HPLC Column: A C18 reversed-phase column is suitable for separating indole derivatives.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

MS/MS Detection: Use multiple reaction monitoring (MRM) mode, with precursor and product ion pairs specific to 2-(5-methoxy-1H-indol-3-yl)acetamide.

-

Diagram 3: Experimental Workflow for Identification

Caption: A streamlined workflow for the extraction and identification of 2-(5-methoxy-1H-indol-3-yl)acetamide from biological samples.

Isotopic Labeling to Trace Biosynthesis

To elucidate the biosynthetic pathway, stable isotope-labeled precursors can be administered to the organism of interest.

Experimental Design:

-

Culture the organism (e.g., plant seedlings, cell culture) in a medium supplemented with a labeled precursor, such as ¹³C₆-L-tryptophan or ¹⁵N-L-tryptophan.

-

After a defined incubation period, harvest the biological material and perform the extraction and analysis as described in section 4.1.

-

Monitor for the incorporation of the isotopic label into 2-(5-methoxy-1H-indol-3-yl)acetamide using mass spectrometry. The mass shift in the resulting molecule will confirm its biosynthesis from the provided precursor.

Conclusion and Future Directions

While the natural occurrence of 2-(5-methoxy-1H-indol-3-yl)acetamide remains to be definitively established, its structural relationship to vital biomolecules provides a strong impetus for its investigation. The proposed biosynthetic pathways, drawing parallels from melatonin and auxin synthesis, offer a logical framework for this exploration. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake the discovery and characterization of this intriguing indole derivative in the natural world. Future research should focus on screening a wide variety of organisms, particularly those known for their rich indole alkaloid content. Should this compound be identified as a natural product, subsequent studies should aim to isolate and characterize the enzymes responsible for its biosynthesis, potentially revealing novel biochemical transformations.

References

-

PubChem Compound Summary for CID 473254, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. National Center for Biotechnology Information. [Link]

-

Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. (2022). Synthetic and Systems Biotechnology. [Link]

- Synthesis method of N-acetyl-5-methoxy tryptamine.

-

The AMI1 gene family: indole-3-acetamide hydrolase functions in auxin biosynthesis in plants. (2004). Planta. [Link]

-

Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. (2021). Antioxidants. [Link]

-

Indole-3-acetamide-dependent auxin biosynthesis: A widely distributed way of indole-3-acetic acid production? (2010). ResearchGate. [Link]

-

Day-night rhythm of 5-methoxytryptamine biosynthesis in the hamster pineal gland. (1990). Journal of Endocrinology. [Link]

-

Endogenous indole-3-acetamide levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis. (2018). Journal of Experimental Botany. [Link]

-

Biosynthetic Pathway and the Potential Role of Melatonin at Different Abiotic Stressors and Developmental Stages in Tolypocladium guangdongense. (2021). Frontiers in Microbiology. [Link]

-

On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species. (2015). Journal of Pineal Research. [Link]

-

Melatonin biosynthesis and signal transduction in plants in response to environmental conditions. (2022). Journal of Experimental Botany. [Link]

-

Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. (2021). MDPI. [Link]

-

Indole-3-acetamide-dependent auxin biosynthesis: a widely distributed way of indole-3-acetic acid production? (2010). European Journal of Cell Biology. [Link]

-

Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. (2022). Synthetic and Systems Biotechnology. [Link]

-

Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. (2020). ACS Omega. [Link]

Sources

- 1. The AMI1 gene family: indole-3-acetamide hydrolase functions in auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Biosynthetic Pathway and the Potential Role of Melatonin at Different Abiotic Stressors and Developmental Stages in Tolypocladium guangdongense [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Indole-3-acetamide-dependent auxin biosynthesis: a widely distributed way of indole-3-acetic acid production? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Endogenous Roles of 2-(5-Methoxy-1H-indol-3-yl)acetamide in Mammals

Abstract

This technical guide provides a comprehensive exploration of 2-(5-methoxy-1H-indol-3-yl)acetamide, a methoxylated indoleamine structurally related to the well-characterized neurohormone melatonin. While direct evidence for its endogenous synthesis and specific physiological roles in mammals remains an emerging area of research, this document synthesizes current knowledge on its potential origins, metabolism, and putative functions. Drawing parallels with its close structural analogs, indole-3-acetamide and melatonin, we delve into its likely involvement in the intricate network of tryptophan metabolism. This guide is intended for researchers, scientists, and drug development professionals investigating novel bioactive molecules and their therapeutic potential.

Introduction: Unveiling a Novel Endogenous Indoleamine

The landscape of endogenous signaling molecules is in a constant state of expansion, with novel compounds and pathways continually being discovered. Within the diverse family of indoleamines, derived from the essential amino acid tryptophan, melatonin (N-acetyl-5-methoxytryptamine) has long been a focal point of research due to its pivotal role in regulating circadian rhythms and its potent antioxidant properties. This guide, however, turns the spotlight on a lesser-known yet structurally intriguing relative: 2-(5-Methoxy-1H-indol-3-yl)acetamide, more systematically named 5-methoxyindole-3-acetamide.

While not as extensively studied as melatonin, the chemical structure of 5-methoxyindole-3-acetamide suggests a potential role as a bioactive molecule within the complex web of tryptophan metabolism. Its core indole structure, shared with serotonin and melatonin, hints at the possibility of neurological and immunomodulatory functions. The presence of the 5-methoxy group, a hallmark of melatonin, further fuels speculation about its involvement in similar physiological processes.

This guide will navigate the current understanding of this molecule, from its potential biosynthetic origins, including the intriguing possibility of production by the gut microbiota, to its likely metabolic fate and inferred physiological significance. By examining the established roles of its structural neighbors, we aim to provide a foundational understanding for future research into this promising endogenous compound.

Biochemical Profile: Biosynthesis and Metabolism

The endogenous presence of 5-methoxyindole-3-acetamide in mammals is not yet definitively established through direct detection in tissues or fluids. However, its chemical structure allows for informed speculation on its potential biosynthetic and metabolic pathways, primarily linked to tryptophan metabolism and the activity of the gut microbiome.

Putative Biosynthesis

The biosynthesis of 5-methoxyindole-3-acetamide is likely to follow pathways analogous to those of other indoleamines. Two primary routes are considered:

-

The Indole-3-Acetamide (IAM) Pathway: This pathway is well-documented in bacteria and fungi, including species that reside in the mammalian gut. It involves the conversion of tryptophan to indole-3-acetamide (IAM). Given the established production of IAM by gut microbiota, it is plausible that a subsequent methoxylation step could yield 5-methoxyindole-3-acetamide. The enzyme responsible for this methoxylation in mammals would likely be hydroxyindole-O-methyltransferase (HIOMT), the same enzyme that converts N-acetylserotonin to melatonin.

-

Alternative Tryptophan Metabolic Routes: Tryptophan undergoes extensive metabolism in mammals, leading to the production of a vast array of bioactive molecules. It is conceivable that 5-methoxyindole-3-acetamide could arise as a minor metabolite through less-characterized enzymatic reactions within mammalian cells.

Figure 1: Proposed biosynthetic and metabolic pathways for 2-(5-Methoxy-1H-indol-3-yl)acetamide.

Anticipated Metabolism

Once formed, 5-methoxyindole-3-acetamide is expected to be metabolized, primarily through hydrolysis of the acetamide group to form 5-methoxyindole-3-acetic acid (5-MIAA). This conversion would likely be catalyzed by an amidohydrolase enzyme. Indeed, 5-MIAA has been identified and quantified in human urine, lending support to the existence of a metabolic pathway that generates 5-methoxyindoles.[1] The daily excretion of 5-MIAA does not appear to correlate with that of the major melatonin metabolite, 6-hydroxymelatonin, suggesting that a significant portion of urinary 5-MIAA may not be derived from melatonin.[2]

Physiological and Pathophysiological Roles: An Inferential Analysis

Direct studies on the physiological effects of 5-methoxyindole-3-acetamide in mammals are currently lacking. However, by examining the known functions of its close structural and metabolic relatives, indole-3-acetic acid (IAA) and 5-methoxyindole-3-acetic acid (5-MIAA), we can infer its potential roles.

Immunomodulation and Intestinal Homeostasis

Indole-3-acetic acid (IAA), the non-methoxylated analog of the presumed metabolite of our topic compound, is a well-established product of gut microbiota tryptophan metabolism.[3][4] It has been shown to play a significant role in modulating intestinal homeostasis and immune responses.[5] IAA can attenuate inflammatory responses and enhance the intestinal barrier function.[4] Given this, it is reasonable to hypothesize that 5-methoxyindole-3-acetamide, either directly or through its conversion to 5-MIAA, could exert similar immunomodulatory and gut-protective effects.

Neurological Activity

The structural resemblance of 5-methoxyindole-3-acetamide to melatonin and serotonin strongly suggests potential neurological activity. The 5-methoxyindole moiety is a key feature of molecules that interact with melatonin receptors.[5] Furthermore, 5-MIAA is utilized in neuroscience research to investigate neurotransmitter activity and its potential therapeutic applications for neurological disorders.[6] Therefore, 5-methoxyindole-3-acetamide could act as a neuromodulator, influencing neuronal function and potentially impacting mood, sleep, and cognitive processes.

Analytical Methodologies: Detection and Quantification

The reliable detection and quantification of 5-methoxyindole-3-acetamide in biological matrices are crucial for elucidating its endogenous roles. Given its chemical nature as a small indoleamine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the most suitable analytical technique.

Sample Preparation: Solid-Phase Extraction

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte of interest from complex biological samples such as plasma, urine, or tissue homogenates.

Protocol for Solid-Phase Extraction (SPE) of Indoleamines:

-

Sample Pre-treatment: Acidify the biological sample (e.g., 1 mL of plasma) with an equal volume of 0.1 M HCl. Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

-

Elution: Elute the retained indoleamines with 2 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 1: LC-MS/MS Parameters for Indoleamine Analysis

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) for 5-methoxyindole-3-acetamide | To be determined using a synthesized standard |

| Product Ions (m/z) for 5-methoxyindole-3-acetamide | To be determined using a synthesized standard |

Note: The development of a specific MRM method requires a synthesized analytical standard of 5-methoxyindole-3-acetamide to determine its unique precursor and product ions.

Figure 2: Workflow for the analysis of 2-(5-Methoxy-1H-indol-3-yl)acetamide in biological samples.

Therapeutic Potential and Future Research Directions

The exploration of 2-(5-methoxy-1H-indol-3-yl)acetamide opens up exciting avenues for both basic and translational research. Its potential as an endogenous signaling molecule warrants a concerted effort to definitively establish its presence in mammals and to elucidate its physiological functions.

Potential Therapeutic Applications

Based on the inferred roles discussed in this guide, 5-methoxyindole-3-acetamide and its derivatives could hold therapeutic promise in several areas:

-

Inflammatory Bowel Disease (IBD): Its potential immunomodulatory and gut barrier-protective effects make it a candidate for investigation in the context of IBD and other inflammatory conditions of the gastrointestinal tract.

-

Neurological and Psychiatric Disorders: As a potential neuromodulator, it could be explored for its therapeutic utility in disorders related to serotonergic and melatonergic dysfunction, such as depression, anxiety, and sleep disorders.

-

Neurodegenerative Diseases: The antioxidant properties associated with the indoleamine scaffold suggest a potential neuroprotective role, which could be relevant for diseases characterized by oxidative stress, such as Alzheimer's and Parkinson's disease.

Future Research Imperatives

To advance our understanding of 5-methoxyindole-3-acetamide, the following research directions are critical:

-

Definitive Endogenous Identification: The foremost priority is to unequivocally detect and quantify this compound in various mammalian tissues and biofluids using validated analytical methods.

-

Elucidation of Biosynthetic Pathways: Investigating the enzymatic machinery responsible for its synthesis, both within mammalian cells and by the gut microbiota, is essential.

-

Functional Characterization: In vitro and in vivo studies are needed to determine its specific biological activities, including receptor binding profiles, effects on cellular signaling pathways, and overall physiological responses.

-

Pharmacokinetic and Pharmacodynamic Profiling: Should this molecule show therapeutic potential, a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationships, will be necessary.

Conclusion

2-(5-Methoxy-1H-indol-3-yl)acetamide represents a fascinating and underexplored frontier in the field of indoleamine research. While its endogenous role in mammals is yet to be fully unveiled, the existing body of knowledge on related compounds provides a strong rationale for its investigation as a novel bioactive molecule. Its structural similarity to melatonin and its potential origin from gut microbial metabolism position it at the crossroads of endocrinology, immunology, and microbiome research. The technical guidance and inferred insights provided herein are intended to serve as a catalyst for future studies that will ultimately define the physiological significance and therapeutic potential of this intriguing endogenous compound.

References

-

Higa, S., & Markey, S. P. (1985). Identification and quantification of 5-methoxyindole-3-acetic acid in human urine. Analytical Biochemistry, 144(1), 86–93. [Link]

-

J&K Scientific LLC. (n.d.). 5-Methoxyindole-3-acetic acid. Retrieved from [Link]

-

GeneOnline. (2025, October 1). Gut Microbiota Metabolite Indole-3-Acetic Acid Linked to Immune Response in Pneumonia Study. GeneOnline News. [Link]

-

MDPI. (2024, November 16). Protective Role of Indole-3-Acetic Acid Against Salmonella Typhimurium: Inflammation Moderation and Intestinal Microbiota Restoration. International Journal of Molecular Sciences. [Link]

-

Pérez-Alonso, M. M., et al. (2022). The Indole-3-Acetamide-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses. Frontiers in Plant Science. [Link]

-

Han, J., et al. (2025). Indole-3-Acetic Acid Exerts Protective Effects on Sleep Deprivation-Induced Cognitive Impairment. ResearchGate. [Link]

- Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.

-

Markey, S. P., & Higa, S. (1985). Identification and quantification of 5-methoxyindole-3-acetic acid in human urine. Analytical Biochemistry, 144(1), 86-93. [Link]

-

Frontiers. (2022, February 3). Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. Frontiers in Immunology. [Link]

-

Pollmann, S., et al. (2021). Accumulation of the Auxin Precursor Indole-3-Acetamide Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks. International Journal of Molecular Sciences. [Link]

Sources

- 1. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification and quantification of 5-methoxyindole-3-acetic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneonline.com [geneonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice [frontiersin.org]

- 6. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 2-(5-Methoxy-1H-indol-3-yl)acetamide (Melatonin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methoxy-1H-indol-3-yl)acetamide, more commonly known as melatonin, is an indoleamine neurohormone of significant interest in the scientific community. First isolated in 1958 by Aaron B. Lerner and colleagues from the bovine pineal gland, its primary recognized function in vertebrates is the regulation of circadian rhythms, including the sleep-wake cycle.[1][2] Beyond its chronobiotic effects, melatonin is a pleiotropic molecule with potent antioxidant, anti-inflammatory, and oncostatic properties, making it a subject of extensive research in diverse fields such as neurobiology, oncology, and immunology. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological significance, tailored for professionals in research and drug development.

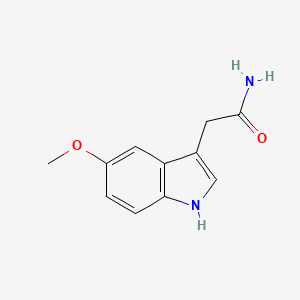

Chemical Structure and Properties

Melatonin's chemical structure consists of an indole scaffold functionalized with a 5-methoxy group and a 3-acetamide group. This amphiphilic nature, with both hydrophobic (indole ring) and hydrophilic (acetamide side chain) moieties, allows it to readily cross cellular membranes, including the blood-brain barrier.

Below is a visualization of the chemical structure of 2-(5-Methoxy-1H-indol-3-yl)acetamide.

Sources

A Deep Dive into the Multifaceted Mechanism of Action of 2-(5-Methoxy-1H-indol-3-yl)acetamide (Melatonin)

Prepared by a Senior Application Scientist

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological effects of 2-(5-Methoxy-1H-indol-3-yl)acetamide, a compound more commonly known as melatonin. As a pleiotropic signaling molecule, its influence extends from the well-documented regulation of circadian rhythms to a wide array of other physiological processes, including immune modulation, antioxidant defense, and neuroprotection. This document will dissect its receptor-dependent and receptor-independent actions, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Foundational Pharmacology and Receptor Engagement

Melatonin exerts its primary effects through specific, high-affinity G protein-coupled receptors (GPCRs), namely Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2). These receptors are expressed in various tissues throughout the body, with particularly high concentrations in the suprachiasmatic nucleus (SCN) of the hypothalamus, the retina, and the pineal gland itself. The differential expression and signaling of these receptors are key to understanding melatonin's diverse physiological roles.

The MT1 Receptor: The "Circadian" Receptor

The MT1 receptor is predominantly linked to the regulation of sleep and circadian rhythm. Upon melatonin binding, the MT1 receptor couples to inhibitory G proteins (Gi/o), initiating a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger. The reduction in cAMP levels ultimately leads to the suppression of neuronal firing in the SCN, promoting sleep onset and maintenance.

Experimental Workflow: Characterizing Receptor Binding Affinity

A foundational experiment to determine the binding characteristics of a ligand like melatonin to its receptors is a radioligand binding assay.

Protocol: Saturation Binding Assay for MT1 Receptor

-

Membrane Preparation: Isolate cell membranes from a stable cell line overexpressing the human MT1 receptor (e.g., HEK293-MT1).

-

Radioligand Incubation: Incubate the membranes with increasing concentrations of a radiolabeled ligand, such as [³H]-melatonin.

-

Competition: In a parallel set of experiments, include a high concentration of unlabeled melatonin to determine non-specific binding.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the radioligand concentration. From this saturation curve, the dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be calculated using non-linear regression analysis.

The MT2 Receptor: A Modulator of Circadian Phase and Other Functions

The MT2 receptor also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. However, the MT2 receptor is also capable of coupling to Gq/11 proteins, which activates phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This dual signaling capacity allows the MT2 receptor to modulate a broader range of cellular processes, including the phase-shifting of the circadian clock.

Diagram: Melatonin Receptor Signaling Pathways

Caption: Signaling pathways of melatonin via MT1 and MT2 receptors.

Part 2: Receptor-Independent Actions: The Antioxidant Cascade

Beyond its receptor-mediated effects, melatonin is a potent free radical scavenger and broad-spectrum antioxidant. This activity is a consequence of its chemical structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Direct Scavenging of Free Radicals

Melatonin can directly neutralize a variety of damaging free radicals, including:

-

Hydroxyl radical (•OH): The most reactive and damaging ROS.

-

Peroxyl radical (ROO•): Involved in lipid peroxidation.

-

Superoxide anion (O2•−): A precursor to other ROS.

-

Nitric oxide (NO•): Can form the highly reactive peroxynitrite anion (ONOO−).

Upregulation of Antioxidant Enzymes

Melatonin also stimulates the expression and activity of several key antioxidant enzymes, including:

-

Superoxide dismutase (SOD): Converts superoxide into hydrogen peroxide.

-

Glutathione peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

This dual action of direct scavenging and indirect enhancement of the cellular antioxidant machinery makes melatonin a highly effective and versatile antioxidant.

Diagram: Melatonin's Antioxidant Mechanism

Caption: Dual antioxidant actions of melatonin.

Part 3: Summary and Future Directions

The mechanism of action of 2-(5-Methoxy-1H-indol-3-yl)acetamide (melatonin) is a compelling example of molecular multitasking. Its ability to act through both receptor-dependent and receptor-independent pathways allows it to influence a vast array of physiological functions, from the macro level of sleep-wake cycles to the micro level of cellular protection against oxidative stress.

Table 1: Summary of Melatonin's Mechanisms of Action

| Mechanism Category | Primary Target/Process | Key Downstream Effects | Primary Physiological Outcome |

| Receptor-Dependent | MT1 Receptor (Gi/o-coupled) | ↓ Adenylyl Cyclase, ↓ cAMP | Regulation of sleep and circadian rhythm |

| MT2 Receptor (Gi/o, Gq-coupled) | ↓ cAMP, ↑ PLC, ↑ IP3, ↑ DAG, ↑ Ca2+ | Phase-shifting of circadian rhythm, other modulatory functions | |

| Receptor-Independent | Direct Free Radical Scavenging | Neutralization of ROS and RNS | Reduction of oxidative damage |

| Upregulation of Antioxidant Enzymes | ↑ SOD, ↑ GPx, ↑ CAT activity | Enhanced cellular antioxidant defense |

Future research will likely focus on the development of selective MT1 and MT2 receptor agonists and antagonists to dissect their specific physiological roles further. Additionally, the therapeutic potential of melatonin and its analogs as antioxidants in various disease states continues to be an active and promising area of investigation. The intricate and multifaceted nature of its mechanism of action ensures that 2-(5-Methoxy-1H-indol-3-yl)acetamide will remain a subject of intense scientific interest for years to come.

References

-

Melatonin. PubChem, National Center for Biotechnology Information. [Link]

-

Melatonin Receptors. Wikipedia. [Link]

-

The multifaceted mechanism of action of melatonin. Cell Mol Life Sci. [Link]

-

Melatonin: a pleiotropic molecule that regulates mood and behavior. Prog Neuropsychopharmacol Biol Psychiatry. [Link]

An In-depth Technical Guide to the Receptor Binding Profile of 2-(5-Methoxy-1H-indol-3-yl)acetamide

Executive Summary

This technical guide provides a comprehensive analysis of the receptor binding profile of 2-(5-Methoxy-1H-indol-3-yl)acetamide, a molecule identical to the endogenous neurohormone melatonin. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs) and related pharmacology. The core focus of this guide is the compound's high-affinity interaction with melatonin receptors MT1 and MT2, which are central to the regulation of circadian rhythms and various other physiological processes.[1][2] We delve into the quantitative binding affinities, functional activities, and the downstream signaling pathways associated with these primary targets. Furthermore, this guide offers detailed, field-proven protocols for conducting radioligand binding and functional cAMP assays to validate these interactions. Recognizing the critical importance of selectivity in drug development, we also address the known and potential off-target binding profile of this indoleamine.

Introduction: The Significance of 2-(5-Methoxy-1H-indol-3-yl)acetamide (Melatonin)

2-(5-Methoxy-1H-indol-3-yl)acetamide, commonly known as melatonin, is an indoleamine neurohormone produced primarily by the pineal gland in response to darkness.[3] Its synthesis and release are tightly regulated by the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock.[4] As a key regulator of the sleep-wake cycle, melatonin's therapeutic applications in treating sleep disorders are well-established.[2] Its physiological functions are mediated principally through two high-affinity G protein-coupled receptors (GPCRs), the MT1 and MT2 receptors.[1] The study of melatonin's receptor binding profile is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the melatonergic system for conditions ranging from insomnia and jet lag to mood disorders and cancer.[2]

Primary Pharmacological Targets: MT1 and MT2 Receptors

The principal pharmacological targets of 2-(5-Methoxy-1H-indol-3-yl)acetamide are the MT1 and MT2 melatonin receptors, both of which belong to the Class A family of GPCRs.[1][5] These receptors are expressed in various central and peripheral tissues, mediating the diverse physiological effects of melatonin.[6]

-

MT1 Receptor: Primarily associated with the inhibition of neuronal firing in the SCN, thereby promoting sleep. Activation of MT1 receptors is also implicated in vasoconstriction and cell proliferation.

-

MT2 Receptor: Involved in phase-shifting of the circadian clock and has been linked to the regulation of retinal function, immune responses, and insulin secretion.

Both MT1 and MT2 receptors couple primarily to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

Quantitative Receptor Binding Profile

The affinity of 2-(5-Methoxy-1H-indol-3-yl)acetamide for the human MT1 and MT2 receptors has been extensively characterized using radioligand binding assays. The compound exhibits high, nanomolar to sub-nanomolar affinity for both receptor subtypes.

| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Source |

| 2-(5-Methoxy-1H-indol-3-yl)acetamide | Human MT1 | Competition Binding | [¹²⁵I]-Iodomelatonin | 0.1 - 0.6 | 0.2 - 0.6 | BindingDB |

| 2-(5-Methoxy-1H-indol-3-yl)acetamide | Human MT2 | Competition Binding | [¹²⁵I]-Iodomelatonin | 0.1 - 0.5 | 0.3 - 1.0 | BindingDB |

Table 1: Summary of binding affinities of 2-(5-Methoxy-1H-indol-3-yl)acetamide for human melatonin receptors. Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) values are compiled from publicly available data.

Functional Activity at Melatonin Receptors

Functionally, 2-(5-Methoxy-1H-indol-3-yl)acetamide acts as a full agonist at both MT1 and MT2 receptors. This has been demonstrated in functional assays that measure the inhibition of forskolin-stimulated cAMP production.

| Compound | Receptor | Assay Type | Parameter | EC₅₀ (nM) | Source |

| 2-(5-Methoxy-1H-indol-3-yl)acetamide | Human MT1 | cAMP Inhibition | Agonist Activity | 0.04 - 2.24 | BindingDB |

| 2-(5-Methoxy-1H-indol-3-yl)acetamide | Human MT2 | cAMP Inhibition | Agonist Activity | 0.04 - 0.42 | BindingDB |

Table 2: Summary of functional activity of 2-(5-Methoxy-1H-indol-3-yl)acetamide at human melatonin receptors. EC₅₀ (half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of the maximal response.

Signaling Pathways of Melatonin Receptors

Upon agonist binding, both MT1 and MT2 receptors undergo a conformational change that facilitates the activation of coupled Gαi/o proteins. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production. The free Gβγ dimer can also modulate the activity of other effectors, such as ion channels.

Selectivity Profile and Off-Target Interactions

Another known interaction is with the enzyme quinone reductase 2 (QR2), a cytosolic protein, though the physiological relevance of this interaction is still under investigation.

Expert Insight & Recommendation: For any novel compound structurally related to melatonin intended for clinical development, a comprehensive secondary pharmacology screen is essential to de-risk the program. We recommend profiling against a broad panel of receptors, ion channels, and transporters, such as the Eurofins SafetyScreen panel, to identify any potential off-target liabilities early in the discovery process.[8][9] This proactive approach ensures a thorough understanding of the compound's selectivity and potential for adverse effects.

Experimental Protocols

The following protocols provide a robust framework for characterizing the binding and functional activity of compounds at melatonin receptors. The causality behind key steps is explained to ensure experimental integrity.

Protocol: Competitive Radioligand Binding Assay for MT1 Receptor

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the MT1 receptor.

Rationale: The use of a radiolabeled ligand with high affinity and specificity for the target receptor allows for sensitive and quantitative measurement of binding. Competition assays are a standard and reliable method for determining the affinity of unlabeled compounds.

Step-by-Step Methodology:

-

Cell Culture:

-

Seed CHO or HEK293 cells stably expressing the human MT2 receptor into a 96-well cell culture plate and grow to confluence.

-

-

Assay Procedure (Agonist Mode):

-

Wash the cells with serum-free medium or a suitable assay buffer.

-

Add serial dilutions of the test compound (2-(5-Methoxy-1H-indol-3-yl)acetamide) to the wells and pre-incubate for a short period (e.g., 15 minutes) at 37°C.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA). These kits provide the necessary reagents and a standard curve for cAMP quantification.

-

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

-

Plot the percentage of inhibition of the forskolin response against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

-

Conclusion and Future Directions

2-(5-Methoxy-1H-indol-3-yl)acetamide is a potent and selective agonist of the MT1 and MT2 melatonin receptors. Its high affinity and functional activity at these receptors underpin its well-established role in the regulation of circadian rhythms and sleep. While its primary pharmacology is well-characterized, a comprehensive public profile of its interactions with a broader range of CNS targets is needed to fully appreciate its selectivity. Future research should focus on obtaining such a broad selectivity profile to confirm its specificity for the melatonergic system. Furthermore, the elucidation of the crystal structures of the MT1 and MT2 receptors has opened new avenues for the structure-based design of novel, subtype-selective melatonin receptor modulators with improved therapeutic profiles. [6]

References

-

Stauch, B., & Cherezov, V. (2019). Structural Insights into Melatonin Receptors. Protein and Cell, 10(10), 711-721. [Link]

-

Jockers, R., Maurice, P., Boutin, J. A., & Delagrange, P. (2008). Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new?. British journal of pharmacology, 154(6), 1182–1195. [Link]

-

PubChem. (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. National Center for Biotechnology Information. [Link]

-

National Institute of Mental Health. (n.d.). Psychoactive Drug Screening Program (PDSP). [Link]

-

Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. [Link]

-

Yin, W., Li, Z., Gaertner, M., et al. (2022). Structural basis of the ligand binding and signaling mechanism of melatonin receptors. Nature Communications, 13(1), 367. [Link]

-

BindingDB. (n.d.). BDBM9019: CHEMBL45::Melatonin::N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide. [Link]

-

Tordjman, S., Chokron, S., Delorme, R., et al. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences, 25(1), 307. [Link]

-

Boutin, J. A. (2021). Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

Boutin, J. A., & Kennaway, D. J. (2023). Melatonin: Facts, Extrapolations and Clinical Trials. Molecules, 28(4), 1833. [Link]

-

Cecon, E., Oishi, A., & Jockers, R. (2019). Melatonin receptor structures shed new light on melatonin research. Journal of pineal research, 67(3), e12606. [Link]

-

Boutin, J. A. (2016). Detection of Melatonin in Tissue Samples. Methods in molecular biology (Clifton, N.J.), 1362, 181–191. [Link]

-

ClinicalTrials.gov. (n.d.). Study of Melatonin: Sleep Problems in Alzheimer's Disease. [Link]

-

Jockers, R., Delagrange, P., Dubocovich, M. L., et al. (2016). Melatonin Target Proteins: Too Many or Not Enough?. Frontiers in pharmacology, 7, 236. [Link]

-

National Center for Complementary and Integrative Health. (n.d.). Melatonin: What You Need To Know. [Link]

-

Eurofins Discovery. (n.d.). MT2 Human Melatonin GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. [Link]

-

Kamal, M., Gbahou, F., Guillaume, J. L., et al. (2021). Identification of Key Regions Mediating Human Melatonin Type 1 Receptor Functional Selectivity Revealed by Natural Variants. ACS pharmacology & translational science, 4(5), 1634–1646. [Link]

-

Beryozkina, T. G., Beryozkin, G. V., & Bakulev, V. A. (2021). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2021(1), M1187. [Link]

-

Al-Omary, F. A. M. (2013). Melatonin: comprehensive profile. Profiles of drug substances, excipients, and related methodology, 38, 159–226. [Link]

-

Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

-

Asofiei, I., Calin, G., Constantinescu-Aruxandei, D., et al. (2021). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(1), M1187. [Link]

-

PubChem. (n.d.). N-(2-(5-Methoxy-1H-indol-3-yl)(

ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_4)ethyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Melatonin: comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nccih.nih.gov [nccih.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insights into Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of the ligand binding and signaling mechanism of melatonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 2-(5-Methoxy-1H-indol-3-yl)acetamide (Melatonin)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of 2-(5-Methoxy-1H-indol-3-yl)acetamide, a compound widely known as melatonin. As a neurohormone with significant therapeutic potential, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for drug development professionals. This document synthesizes current scientific literature to detail the compound's metabolic pathways, the enzymes responsible for its biotransformation, and the key pharmacokinetic parameters. Furthermore, it outlines established in vitro and in vivo methodologies for its study, offering field-proven insights into experimental design and execution. The guide is structured to serve as a foundational resource, blending technical accuracy with practical application for researchers in the field.

Introduction: The Significance of Melatonin's ADME Profile

2-(5-Methoxy-1H-indol-3-yl)acetamide, or melatonin, is an endogenous neurohormone primarily synthesized by the pineal gland.[1][2] Its secretion is regulated by the suprachiasmatic nucleus (SCN) and follows a distinct circadian rhythm, with levels peaking during the night.[2][3][4] This "hormone of darkness" plays a pivotal role in regulating the sleep-wake cycle, among other physiological processes.[2] Beyond its natural function, exogenous melatonin is widely investigated and used for various therapeutic applications, including sleep disorders, jet lag, and as a potent antioxidant.[5][6][7]

For drug development professionals, a deep understanding of a compound's pharmacokinetics (what the body does to the drug) and metabolism is fundamental. In the case of melatonin, this is particularly crucial due to its extensive first-pass metabolism, which results in low and variable oral bioavailability.[5][8][9] This guide will delve into the critical aspects of melatonin's ADME profile, providing the technical detail necessary to inform preclinical and clinical development strategies.

Pharmacokinetics (ADME)

Absorption

Orally administered melatonin is rapidly absorbed, but its bioavailability is notably poor and highly variable, with reported ranges from 9% to 33%.[6][10] Some studies have reported bioavailability as low as 1% and as high as 74%, likely depending on the formulation and dosage.[7][11] This significant variability is primarily attributed to extensive first-pass metabolism in the liver.[3][5]

The time to reach maximum plasma concentration (Tmax) for immediate-release oral formulations is typically around 50 minutes.[10] However, this can range from 15 to 210 minutes depending on the dosage and formulation.[10] The peak plasma concentration (Cmax) is dose-dependent, but also shows considerable inter-individual variability.[10][12] Factors such as age, caffeine consumption, smoking, and the use of oral contraceptives can affect the pharmacokinetics of melatonin.[6][10]

Distribution

Due to its amphiphilic nature (possessing both lipophilic and hydrophilic properties), melatonin diffuses readily across most cell membranes, including the blood-brain barrier.[2][13] It is distributed throughout the body, with binding sites identified in the brain, immune system, gonads, and kidneys.[14] In the bloodstream, melatonin is reversibly bound to plasma proteins, primarily albumin.[14][15] Approximately 61% of melatonin is bound to plasma proteins.[7] This binding is characterized as a high-capacity, low-affinity interaction.[15] The volume of distribution (VD) for melatonin is extensive and variable, with reported values ranging from 35 L to 1602 L.[10]

Metabolism

The metabolism of melatonin is rapid and occurs predominantly in the liver, where approximately 90% of the hormone is cleared.[3][7] The primary metabolic pathway is hydroxylation at the C6 position to form 6-hydroxymelatonin, which is catalyzed mainly by the cytochrome P450 (CYP) enzyme CYP1A2.[3][13][16] To a lesser extent, CYP1A1, CYP1B1, and CYP2C19 are also involved in melatonin's metabolism.[13][17][18]

Following hydroxylation, 6-hydroxymelatonin is conjugated with sulfuric acid (to form 6-sulfatoxymelatonin) or glucuronic acid and is then excreted in the urine.[3] 6-sulfatoxymelatonin is the principal urinary metabolite and its excretion reflects plasma melatonin concentrations.[3]

Other metabolic pathways for melatonin include:

-

O-demethylation: This pathway, primarily mediated by CYP2C19 and to a lesser extent by CYP1A2, results in the formation of N-acetylserotonin.[13][16]

-

Pyrrole Ring Cleavage: In the brain and immune cells, melatonin can be metabolized via cleavage of its indole ring by enzymes like indoleamine 2,3-dioxygenase (IDO) or myeloperoxidase (MPO), leading to the formation of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).[13][19] AFMK is then deformylated to N1-acetyl-5-methoxykynuramine (AMK).[13][19] These kynuramine metabolites are themselves bioactive and possess antioxidant and anti-inflammatory properties.[13][20]

-

Mitochondrial Pathway: A novel pathway involving oxidation by cytochrome c in the mitochondria has been identified, also leading to the formation of AFMK.[21]

Excretion

Melatonin and its metabolites are primarily excreted in the urine.[3][22] The major urinary metabolite is 6-sulfatoxymelatonin.[3] A small fraction, around 5%, of melatonin is excreted unchanged in the urine.[3] Studies in mice have shown that approximately 70% of a radiolabelled dose is recovered in the urine and 15% in the feces within 48 hours.[22] The elimination half-life of melatonin is relatively short, typically around 45 minutes for both intravenous and oral immediate-release formulations.[10] Renal clearance of intact melatonin is low, reported to be under 2 ml/min.[23]

Summary of Key Pharmacokinetic Parameters

| Parameter | Value Range | Key Considerations |

| Oral Bioavailability | 9% - 33% (highly variable)[6][10] | Extensive first-pass metabolism is the primary cause of low bioavailability.[5][8] |

| Tmax (oral) | ~50 minutes (15 - 210 min)[10] | Dependent on formulation (immediate vs. sustained release).[22] |

| Elimination Half-life (T½) | ~45 minutes[10] | Relatively consistent across different administration routes. |

| Plasma Protein Binding | ~61%[7] | Primarily binds to albumin.[14][15] |

| Major Metabolizing Enzyme | CYP1A2[13][16] | Potential for drug-drug interactions with inhibitors or inducers of this enzyme.[16] |

| Primary Route of Excretion | Renal (as metabolites)[3][22] | The main urinary metabolite is 6-sulfatoxymelatonin.[3] |

Methodologies for Pharmacokinetic and Metabolism Studies

A tiered approach is typically employed in preclinical drug development to characterize the ADME properties of a new chemical entity. This involves a series of in vitro assays followed by in vivo studies in relevant animal models.[24][25]

In Vitro Experimental Protocols

3.1.1. Metabolic Stability in Human Liver Microsomes (HLM)

-

Rationale: HLMs are a subcellular fraction containing a high concentration of CYP enzymes. This assay provides a rapid assessment of Phase I metabolic liability and an initial estimate of hepatic clearance.

-

Protocol:

-

Preparation: Prepare a stock solution of melatonin in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM suspension, and melatonin to achieve final concentrations of approximately 0.5 mg/mL HLM and 1 µM melatonin.

-

Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound (melatonin).

-

Data Interpretation: The rate of disappearance of melatonin is used to calculate the in vitro half-life and intrinsic clearance.

-

3.1.2. Reaction Phenotyping

-

Rationale: To identify the specific CYP isoforms responsible for melatonin metabolism. This is crucial for predicting potential drug-drug interactions.

-

Methods:

-

Recombinant CYPs: Incubate melatonin separately with a panel of commercially available, individually expressed human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4). The formation of metabolites is monitored by LC-MS/MS.

-

Chemical Inhibition: Incubate melatonin with HLMs in the presence and absence of known selective inhibitors for major CYP isoforms. A significant reduction in metabolite formation in the presence of a specific inhibitor implicates that enzyme in the metabolic pathway.[16]

-

In Vivo Pharmacokinetic Studies

-

Rationale: To determine the complete pharmacokinetic profile (Cmax, Tmax, AUC, clearance, half-life, and bioavailability) in a living system. Rodent models are commonly used in preclinical studies.[26]

-

Protocol Outline:

-

Animal Model: Select a relevant species (e.g., Sprague-Dawley rats). Animals should be acclimatized and fasted overnight before dosing.[26]

-

Dosing:

-

Intravenous (IV) Group: Administer a single bolus dose of melatonin via the tail vein to determine clearance, volume of distribution, and absolute bioavailability.

-

Oral (PO) Group: Administer a single dose of melatonin via oral gavage.

-

-

Blood Sampling: Collect serial blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).

-

Sample Processing: Process blood samples to obtain plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Quantify melatonin concentrations in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters.

-

Bioanalytical Methods

-

Rationale: Accurate quantification of melatonin in biological matrices (plasma, urine) is essential for pharmacokinetic studies. Due to low endogenous and post-dose concentrations, highly sensitive methods are required.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for bioanalysis due to its high sensitivity, specificity, and speed.[27][28]

-

Sample Preparation: Typically involves protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma matrix.[28][29][30]

-

Chromatography: A C18 reverse-phase HPLC column is commonly used to separate melatonin from other components.[27]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[30] A stable isotope-labeled internal standard (e.g., Melatonin-d4) is used to ensure accuracy.[29]

-

Conclusion and Future Directions

The pharmacokinetic profile of 2-(5-Methoxy-1H-indol-3-yl)acetamide (melatonin) is characterized by rapid absorption, wide distribution, and extensive first-pass hepatic metabolism, primarily mediated by CYP1A2. This results in low oral bioavailability, a key challenge for its therapeutic development. A comprehensive understanding of its metabolic pathways, including the formation of bioactive kynuramines, is essential for a complete safety and efficacy assessment.

The methodologies outlined in this guide represent the current industry standards for characterizing the ADME properties of drug candidates. For researchers and drug development professionals working with melatonin or its analogs, a thorough in vitro and in vivo evaluation is imperative. Future research may focus on the development of novel formulations or delivery systems to bypass first-pass metabolism and improve bioavailability, thereby enhancing the therapeutic potential of this versatile neurohormone.

References

-

Andersen, L. P. H., Gögenur, I., Rosenberg, J., & Reiter, R. J. (2015). Pharmacokinetics of Alternative Administration Routes of Melatonin: A Systematic Review. PLOS ONE, 10(10), e0139404. [Link]

-

Hardeland, R. (2009). Melatonin Metabolism in the Central Nervous System. Current Neuropharmacology, 7(1), 37–42. [Link]

-

Harpsoe, N. G., Andersen, L. P. H., Gögenur, I., & Rosenberg, J. (2015). Clinical pharmacokinetics of melatonin: a systematic review. European Journal of Clinical Pharmacology, 71(8), 901–915. [Link]

-

Gooley, J. J., Chamberlain, K., Smith, K. A., Khalsa, S. B. S., Rajaratnam, S. M. W., Van Reen, E., ... & Lockley, S. W. (2009). Melatonin pharmacokinetics following two different oral surge-sustained release doses in older adults. Journal of Pineal Research, 46(4), 394–401. [Link]

-

Tordjman, S., Chokron, S., Delorme, R., Charrier, A., Bellissant, E., Jaafari, N., & Fougerou, C. (2017). Melatonin: Pharmacology, Functions and Therapeutic Benefits. Current Neuropharmacology, 15(3), 434–443. [Link]

-

DeMuro, R. L., Nafziger, A. N., Blask, D. E., Menhinick, A. M., & Bertino Jr, J. S. (2000). The absolute bioavailability of oral melatonin. Journal of Clinical Pharmacology, 40(7), 781–784. [Link]

-

Härtter, S., Grözinger, M., Weigmann, H., Röschke, J., & Hiemke, C. (2001). Cytochrome P450 isoforms involved in melatonin metabolism in human liver microsomes. European Journal of Clinical Pharmacology, 57(1), 1–6. [Link]

-

Harpsoe, N. G., Andersen, L. P. H., Gögenur, I., & Rosenberg, J. (2015). Clinical pharmacokinetics of melatonin: a systematic review. ProQuest. [Link]

-

DeMuro, R. L., Nafziger, A. N., Blask, D. E., Menhinick, A. M., & Bertino, J. S. (2000). The Absolute Bioavailability of Oral Melatonin. Semantic Scholar. [Link]

-

Shimadzu Corporation. (n.d.). A Rapid, Simple and Sensitive Assay for Quantitative Determination of Melatonin in Human Plasma Using Shimadzu LCMS-8045. Shimadzu. [Link]

-

Semak, I., Korik, E., Naumova, M., Wortsman, J., & Slominski, A. (2005). A Novel Metabolic Pathway of Melatonin: Oxidation by Cytochrome c. Biochemistry, 44(27), 9300–9307. [Link]

-

Savage, R. A., Zafar, N., Yohannan, S., & Miller, J. M. (2024). Melatonin. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia contributors. (2024). Melatonin. In Wikipedia, The Free Encyclopedia. [Link]

-

Adejare, A. (2014). Melatonin Activation by Cytochrome P450 Isozymes: How Does CYP1A2 Compare to CYP1A1?. Molecules, 19(7), 9984–9997. [Link]

-

ResearchGate. (n.d.). Melatonin metabolic pathway. ResearchGate. [Link]

-

de Visser, S. P. (2022). Mechanism of Melatonin Metabolism by CYP1A1: What Determines the Bifurcation Pathways of Hydroxylation versus Deformylation?. The Journal of Physical Chemistry B, 126(46), 9479–9491. [Link]

-

Agilent Technologies. (n.d.). Catch them Sleeping: Quick and Routine Quantification of Melatonin in Plasma with Ultivo LC/TQ. Agilent Technologies. [Link]

-

Chinese Pharmaceutical Association. (2016). Determination of Melatonin Concentration in Human Plasma by HPLC-MS/MS. Chinese Pharmaceutical Journal, 51(16), 1391. [Link]

-

Waldhauser, F., Waldhauser, M., Lieberman, H. R., Deng, M. H., Lynch, H. J., & Wurtman, R. J. (1984). Bioavailability of Oral Melatonin in Humans. Neuroendocrinology, 39(4), 307–313. [Link]

-

Zisapel, N. (2012). The Role of Melatonin in the Circadian Rhythm Sleep-Wake Cycle. Psychiatric Times, 29(7). [Link]

-

de Visser, S. P. (2023). Melatonin Activation by Human Cytochrome P450 Enzymes: A Comparison between Different Isozymes. International Journal of Molecular Sciences, 24(19), 14930. [Link]

-

Herbatonin. (n.d.). Bioavailability. Phytomelatonin. [Link]

-

ResearchGate. (n.d.). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. ResearchGate. [Link]

-

Agilent Technologies. (2019). Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ. Agilent Technologies. [Link]

-

Eriksson, K. M., & Engström, M. (2001). Determination of melatonin in human plasma with solid-phase extraction, high-performance liquid chromatography and fluorescence detection. Scandinavian Journal of Clinical and Laboratory Investigation, 61(4), 289–296. [Link]

-

Cardinali, D. P., Lynch, H. J., & Wurtman, R. J. (1972). Binding of melatonin to human and rat plasma proteins. Endocrinology, 91(5), 1213–1218. [Link]

-

ResearchGate. (1991). Renal clearance of melatonin. ResearchGate. [Link]

-

Cecon, E., Oishi, A., Jockers, R., & Markus, R. P. (2019). Melatonin Target Proteins: Too Many or Not Enough?. Frontiers in Endocrinology, 10, 791. [Link]

-

U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

-

Tordjman, S., Chokron, S., Delorme, R., Charrier, A., Bellissant, E., Jaafari, N., & Fougerou, C. (2022). Physiology of the Pineal Gland and Melatonin. In Endotext. MDText.com, Inc. [Link]

-

Cardinali, D. P., Lynch, H. J., & Wurtman, R. J. (1972). Binding of Melatonin to Human and Rat Plasma Proteins. Endocrinology, 91(5), 1213–1218. [Link]

-

Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

-

McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In Clinical Trials in the Neurosciences (Vol. 25, pp. 46–49). Karger. [Link]

-

Hirata, F., Hayaishi, O., Tokuyama, T., & Senoh, S. (1974). In vitro and in vivo formation of two new metabolites of melatonin. Journal of Biological Chemistry, 249(4), 1311–1313. [Link]

-

PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]

-

García-Cantalejo, J., García-Barrionuevo, A., García-García, I., & García-Mesa, J. A. (2019). Determination of melatonin by a whole cell bioassay in fermented beverages. Scientific Reports, 9(1), 9091. [Link]

-

Jockers, R., Delagrange, P., Dubocovich, M. L., Markus, R. P., Renault, N., & Tosini, G. (2016). Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new?. British Journal of Pharmacology, 173(18), 2697–2708. [Link]

-

Tan, D. X., Manchester, L. C., Terron, M. P., Flores, L. J., & Reiter, R. J. (2007). Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism. Molecules, 12(8), 1709–1720. [Link]

-

An, M., & Lee, J. (2024). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. International Journal of Molecular Sciences, 25(1), 513. [Link]

-

Arnao, M. B., & Hernández-Ruiz, J. (2019). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. International Journal of Molecular Sciences, 20(5), 1109. [Link]

Sources

- 1. Melatonin Metabolism and Sleep - Creative Proteomics [creative-proteomics.com]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. Melatonin: Pharmacology, Functions and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Clinical pharmacokinetics of melatonin: a systematic review - ProQuest [proquest.com]

- 7. Melatonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The absolute bioavailability of oral melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Absolute Bioavailability of Oral Melatonin | Semantic Scholar [semanticscholar.org]

- 10. Clinical pharmacokinetics of melatonin: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phytomelatonin.org [phytomelatonin.org]

- 12. karger.com [karger.com]

- 13. Melatonin Metabolism in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Melatonin Target Proteins: Too Many or Not Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytochrome P450 isoforms involved in melatonin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Melatonin - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Melatonin pharmacokinetics following two different oral surge-sustained release doses in older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 25. karger.com [karger.com]

- 26. researchgate.net [researchgate.net]

- 27. lcms.cz [lcms.cz]

- 28. agilent.com [agilent.com]

- 29. shimadzu.com [shimadzu.com]

- 30. Determination of Melatonin Concentration in Human Plasma by HPLC-MS/MS [journal11.magtechjournal.com]

Methodological & Application

Synthesis of 2-(5-Methoxy-1H-indol-3-yl)acetamide: A Comprehensive Protocol for Drug Development Professionals

Introduction: Strategic Importance of 2-(5-Methoxy-1H-indol-3-yl)acetamide

2-(5-Methoxy-1H-indol-3-yl)acetamide is a pivotal intermediate in the synthesis of melatonin and other pharmacologically significant tryptamine derivatives.[1] Melatonin, a neurohormone primarily known for regulating circadian rhythms, also exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties.[2] Consequently, robust and well-characterized synthetic access to this key precursor is of paramount importance for researchers in drug discovery and development.

This application note provides a detailed, field-proven protocol for the synthesis of 2-(5-Methoxy-1H-indol-3-yl)acetamide from the readily available starting material, 5-methoxyindole. The described methodology is based on a direct C3-alkylation, a variation of the classical Friedel-Crafts reaction, which is a cornerstone of C-C bond formation in aromatic systems.[3][4] The protocol is designed to be both efficient and scalable, addressing the needs of medicinal chemists and process development scientists.

Reaction Principle: Electrophilic Substitution at the Indole C3 Position

The indole nucleus is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the most common site for electrophilic substitution.[5] This inherent reactivity is harnessed in the synthesis of 2-(5-Methoxy-1H-indol-3-yl)acetamide through a direct alkylation of 5-methoxyindole with a suitable electrophile.

In this protocol, 2-iodoacetamide is employed as the alkylating agent. Iodoacetamide is a more reactive electrophile compared to its chloro- or bromo-analogs, which facilitates the reaction under milder conditions.[6] The reaction is catalyzed by a Lewis acid, which coordinates to the haloacetamide, increasing its electrophilicity and promoting the attack by the indole ring.

Experimental Protocol: Synthesis of 2-(5-Methoxy-1H-indol-3-yl)acetamide

This section details the step-by-step procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 5-Methoxyindole | 147.17 | ≥98% | Sigma-Aldrich |

| 2-Iodoacetamide | 184.96 | ≥98% | Sigma-Aldrich |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | ≥98% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 84.93 | ≥99.8% | Sigma-Aldrich |

| Saturated sodium bicarbonate solution | - | - | Prepared in-house |

| Anhydrous magnesium sulfate | 120.37 | ≥97% | Sigma-Aldrich |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-methoxyindole (1.47 g, 10 mmol).

-

Dissolution: Add 100 mL of anhydrous dichloromethane to the flask and stir until the 5-methoxyindole is completely dissolved.

-

Addition of Alkylating Agent: To the solution, add 2-iodoacetamide (2.03 g, 11 mmol). Stir the mixture at room temperature for 10 minutes.

-

Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add boron trifluoride diethyl etherate (1.26 mL, 10 mmol) dropwise over a period of 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Crystallization: The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford 2-(5-Methoxy-1H-indol-3-yl)acetamide as a crystalline solid.

Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-(5-Methoxy-1H-indol-3-yl)acetamide.